5-(4-Methyl-1,3-benzothiazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Overview
Description
5-(4-Methyl-1,3-benzothiazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
The synthesis of 5-(4-Methyl-1,3-benzothiazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methyl-1,3-benzothiazole-2-amine with a suitable diketone under acidic conditions, followed by cyclization and subsequent purification steps . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and halogenating agents (e.g., N-bromosuccinimide). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and halogenated compounds.
Scientific Research Applications
5-(4-Methyl-1,3-benzothiazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 5-(4-Methyl-1,3-benzothiazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the TGF-β type I receptor, which plays a crucial role in cell signaling pathways. By inhibiting this receptor, the compound can modulate the phosphorylation of Smad2/3 proteins, thereby affecting cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
5-(1,3-Benzothiazol-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazole: Known for its potent ALK5 inhibitory activity.
2-(1,3-Benzothiazol-2-ylthio)succinic acid: Used as a catalyst or ligand in organic synthesis.
AS601245 (1,3-Benzothiazol-2-yl (2-{[2-(3-pyridinyl) ethyl] amino}-4 pyrimidinyl) acetonitrile): Studied for its neuroprotective effects through JNK inhibition.
The uniqueness of 5-(4-Methyl-1,3-benzothiazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione lies in its specific structural features and its ability to inhibit TGF-β type I receptor, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C20H17N3O2S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(4-methyl-1,3-benzothiazol-2-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C20H17N3O2S/c1-12-6-5-9-16-17(12)21-20(26-16)22-10-14-15(11-22)19(25)23(18(14)24)13-7-3-2-4-8-13/h2-9,14-15H,10-11H2,1H3 |
InChI Key |
VGCRBZWVXIMANW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CC4C(C3)C(=O)N(C4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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